molecular formula C18H17ClN4 B7465394 4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine

4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine

Cat. No. B7465394
M. Wt: 324.8 g/mol
InChI Key: YPSKJYOJFJGFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine, also known as DBC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DBC belongs to the class of pyrimidine derivatives and has been studied for its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the synthesis of DNA and RNA, and its inhibition can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine can induce cell cycle arrest, inhibit cell migration and invasion, and induce apoptosis in cancer cells. 4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine has also been shown to affect the expression of genes involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine in lab experiments is its ability to selectively inhibit cancer cell growth without affecting normal cells. However, one limitation is the need for further studies to determine the optimal dosage and administration of 4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine.

Future Directions

Future research on 4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine could focus on its potential use in combination therapy with other cancer drugs. Additionally, further studies could investigate the potential use of 4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine in other diseases, such as autoimmune disorders or infectious diseases. Finally, studies could focus on the development of more efficient and cost-effective synthesis methods for 4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine.

Synthesis Methods

The synthesis of 4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine involves a multi-step process that starts with the reaction of 2-amino-4-chloropyrimidine with benzyl alcohol to form 2-benzylamino-4-chloropyrimidine. This intermediate is then reacted with benzylamine to form 4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine.

Scientific Research Applications

4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine has been extensively studied in scientific research for its potential therapeutic applications. Studies have shown that 4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. 4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4/c19-16-11-17(22-18(20)21-16)23(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-11H,12-13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSKJYOJFJGFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=NC(=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N,4-N-dibenzyl-6-chloropyrimidine-2,4-diamine

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